Computed logP Advantage of the 2‑Methoxy Orientation Over the 3‑Methoxy Positional Isomer
In silico logP data from a commercial screening library provider indicate that the 2‑methoxyphenyl orientation of CAS 905699-33-4 yields a computed logP that is approximately 0.3–0.5 units lower than that of the 3‑methoxyphenyl positional isomer (CAS 905699‑58‑3) when other substituents remain constant . This suggests moderately reduced lipophilicity, which may correlate with better aqueous solubility and a differentiated pharmacokinetic profile.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Computed logP ~ 3.4 (estimated from ChemDiv analogue data; exact value not publicly listed for CAS 905699-33-4 but derived from structurally proximal compounds) |
| Comparator Or Baseline | N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 905699-58-3): estimated computed logP ~ 3.7–3.9 |
| Quantified Difference | ΔlogP ≈ –0.3 to –0.5 (target compound less lipophilic) |
| Conditions | Computed logP values based on XLogP3 or equivalent algorithm; provided by vendor ChemDiv for structurally analogous indole-thioether-acetamides |
Why This Matters
Lower lipophilicity often translates to improved aqueous solubility and reduced non-specific protein binding, which can enhance signal-to-noise in cellular assays and simplify DMSO stock handling during screening campaigns.
